molecular formula C15H11Cl3N2O4 B3966523 N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B3966523
M. Wt: 389.6 g/mol
InChI Key: BSLRPNVJVQECFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as "chloroacetanilide herbicide," is a widely used herbicide in agriculture. It is a selective herbicide that is used to control broadleaf weeds and grasses in crops such as corn, soybeans, and wheat. The chemical structure of the herbicide is C14H11Cl2N2O4.

Mechanism of Action

The herbicide works by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
The herbicide affects the biochemical and physiological processes in plants. The inhibition of ALS leads to a decrease in the levels of branched-chain amino acids, which affects protein synthesis and energy metabolism. The herbicide also affects the photosynthetic process by reducing the levels of chlorophyll and carotenoids.

Advantages and Limitations for Lab Experiments

The herbicide has several advantages for lab experiments. It is a selective herbicide that is effective in controlling weeds in crop fields. This allows researchers to study the effects of weed competition on crop growth and yield. The herbicide is also easy to use and has a low toxicity to humans and animals.
However, there are also limitations to using the herbicide in lab experiments. The herbicide can have unintended effects on non-target plants and organisms. The herbicide can also have a long residual effect in the soil, which can affect subsequent crops.

Future Directions

There are several future directions for research on N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide. One area of research is the development of new herbicides that target different enzymes in plants. Another area of research is the development of herbicide-resistant crops that can withstand the effects of the herbicide. Additionally, research is needed to better understand the environmental impacts of the herbicide and to develop new methods for its safe and effective use in agriculture.

Scientific Research Applications

The herbicide has been extensively studied for its scientific research applications. It is used as a tool to study plant physiology, biochemistry, and molecular biology. The herbicide is used to control weeds in crop fields, which allows researchers to study the effects of weed competition on crop growth and yield.

properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O4/c1-8-4-13(20(22)23)10(17)6-12(8)19-15(21)7-24-14-3-2-9(16)5-11(14)18/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRPNVJVQECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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